molecular formula C7H6BrN3 B2769634 5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine CAS No. 1934533-59-1

5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine

Cat. No.: B2769634
CAS No.: 1934533-59-1
M. Wt: 212.05
InChI Key: CFJGHKQYQZEXJG-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1934533-59-1) is a high-value brominated heterocyclic compound that serves as a versatile synthetic intermediate in organic chemistry and drug discovery. With the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol, this compound is a key scaffold for the design and synthesis of novel bioactive molecules . The core 1H-pyrazolo[3,4-b]pyridine structure is of significant interest in medicinal chemistry due to its close resemblance to purine bases, making it a privileged scaffold for developing kinase inhibitors and other therapeutic agents . This brominated derivative is particularly valuable for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura borylation, enabling rapid diversification for structure-activity relationship (SAR) studies . Recent research demonstrates the application of this compound and its analogues in developing potent inhibitors for various biological targets. Notably, pyrazolo[3,4-b]pyridine-based compounds have shown promising activity as Tropomyosin Receptor Kinase (TRK) inhibitors for cancer research , and this scaffold is found in several investigational and approved drugs, including the cardiovascular therapies Vericiguat and Riociguat . The methyl group at the 6-position and the bromine at the 5-position provide distinct handles for medicinal chemists to optimize drug-like properties and target binding affinity. Applications: This compound is ideally suited for use in: • Medicinal Chemistry and Lead Optimization • Kinase Inhibitor Development (e.g., TRK inhibitors) • Construction of Targeted Libraries for High-Throughput Screening • Agrochemical and Materials Science Research Please Note: This product is intended for research purposes only and is not approved for human or animal diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-6(8)2-5-3-9-11-7(5)10-4/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJGHKQYQZEXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=NNC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934533-59-1
Record name 5-bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine typically involves the iodination of commercially available 5-bromo-1h-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . This intermediate can undergo further reactions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate

Biological Activity

5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5th position and a methyl group at the 6th position. Its structural similarity to purine bases like adenine and guanine suggests potential interactions with biological targets involved in various biochemical pathways.

Target of Action

The compound is believed to interact with several biological targets due to its structural resemblance to purines. This interaction may influence pathways related to cell proliferation and apoptosis.

Mode of Action

Given its structural characteristics, this compound may modulate signaling pathways similar to those affected by adenine and guanine. Studies indicate that compounds within this class can act as inhibitors of key kinases involved in cancer progression .

Pharmacokinetics

Research on similar pyrazolo[3,4-b]pyridine derivatives indicates favorable pharmacokinetic properties, including good plasma stability and low inhibition of cytochrome P450 isoforms, which are crucial for drug metabolism.

Anticancer Activity

The compound has shown promising anticancer properties. For instance, studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant inhibitory effects on various cancer cell lines. Table 1 summarizes the IC50 values for several derivatives:

CompoundCell LineIC50 (µM)
8bA1722.9
8bU87MG2.6
8bA3752.3
15yA20580.2
15yPanc0504Micromolar

These findings suggest that modifications at specific positions on the pyrazolo ring can enhance anticancer activity significantly .

Neuroprotective Effects

In addition to anticancer properties, this compound has been evaluated for neuroprotective effects. One study indicated that related compounds could inhibit apoptosis in neuronal cells by modulating mitochondrial pathways and reducing oxidative stress markers . The protective effects against H2O2-induced damage were quantified with EC50 values as follows:

CompoundCell TypeEC50 (µM)
Compound 19ECV-3040.046
Compound 20ECV-3040.020

Case Studies

Case Study: TBK1 Inhibition
A notable study identified derivatives of pyrazolo[3,4-b]pyridine as potent TBK1 inhibitors, with compound 15y showing an IC50 value of 0.2 nM0.2\text{ nM}. This compound effectively inhibited downstream signaling in immune cells, suggesting its potential for therapeutic applications in inflammatory diseases and cancer therapies .

Case Study: Kinase Inhibition
Another investigation demonstrated that specific pyrazolo[3,4-b]pyridine derivatives exhibited nanomolar inhibitory activities against TRKA/B/C kinases. For example:

CompoundTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)
Compound 4172811
Compound 5122215

These results highlight the potential of these compounds in targeting neurotrophic receptor kinases associated with various neurological disorders .

Scientific Research Applications

Antitumor Activity

Research has identified 5-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. A study demonstrated that these compounds exhibit selective inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor progression. The structure-activity relationship (SAR) studies indicated that modifications at the 6-position significantly influence the potency against various cancer types .

Inhibition of Protein Kinases

The compound has been evaluated for its ability to inhibit protein kinases, particularly TBK1 (TANK-binding kinase 1), which plays a critical role in inflammatory responses and cancer. Derivatives of this compound have shown promising results in inhibiting TBK1, providing a pathway for developing anti-inflammatory and anticancer therapies .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antibacterial properties against Gram-positive bacteria. This suggests potential applications in developing new antibiotics .

Case Study 1: Anticancer Activity

A recent study synthesized a series of this compound derivatives and evaluated their anticancer activity against several cell lines. The results showed that certain derivatives inhibited cell proliferation effectively, with IC50 values in the low micromolar range. The most potent compound was identified as a selective inhibitor of TBK1, demonstrating both anticancer and anti-inflammatory properties .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, researchers tested various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that some compounds exhibited significant antibacterial activity with minimal inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTargetCompound DerivativeIC50/MIC Values
AnticancerTBK15-Bromo-6-methyl derivativeLow micromolar range
AntimicrobialStaphylococcus aureusVarious derivatives< 10 µg/mL
AntimicrobialEscherichia coliSelected derivatives< 20 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine derivatives vary in substituent type, position, and ring fusion, leading to distinct chemical and biological properties. Below is a comparative analysis of 5-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine with structurally related compounds:

Table 1: Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound C₇H₆BrN₃ Br (C5), CH₃ (C6) 228.05 Enhanced lipophilicity; catalytic coupling potential
5-Bromo-1H-pyrazolo[3,4-b]pyridine C₆H₄BrN₃ Br (C5) 198.02 Simpler structure; used in Suzuki-Miyaura reactions
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine C₆H₃BrIN₃ Br (C5), I (C3) 303.92 Heavy atom effect; potential radiopharmaceutical applications
6-Bromo-1H-pyrazolo[4,3-b]pyridine C₆H₄BrN₃ Br (C6); [4,3-b] ring fusion 198.02 Altered ring fusion impacts target binding
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine C₈H₉BrN₄ Br (C5), CH₃ (C4, C6), NH₂ (C3) 241.09 Amine group enables hydrogen bonding; anticancer leads
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate C₉H₈BrN₃O₂ Br (C5), COOEt (C3) 270.08 Ester group increases metabolic lability

Structural and Reactivity Comparisons

  • Bromine vs. Iodine Substituents : The 5-bromo-3-iodo derivative (C₆H₃BrIN₃) exhibits greater steric bulk and polarizability due to iodine, making it suitable for halogen bonding in drug-receptor interactions. In contrast, the smaller bromine atom in this compound favors nucleophilic aromatic substitutions .
  • Methyl vs. Amine Groups : The methyl group in this compound enhances lipophilicity, while the amine in 5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine introduces hydrogen-bonding capability, critical for target engagement .
  • Ring Fusion Variations : 6-Bromo-1H-pyrazolo[4,3-b]pyridine differs in ring fusion ([4,3-b] vs. [3,4-b]), altering electron distribution and binding affinity to enzymes like kinases .

Q & A

Q. What are the most reliable synthetic routes for 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine?

A common method involves ring-closing reactions using hydroxylamine hydrochloride as a catalyst in dimethylformamide (DMF), starting from substituted pyridinecarboxaldehydes. For example, 2-chloro-3-pyridinecarboxaldehyde can undergo cyclization with hydrazine derivatives to form the pyrazolo[3,4-b]pyridine core, followed by bromination and methylation steps . Alternative approaches include coupling 5-aminopyrazole derivatives with aromatic aldehydes under optimized conditions .

Q. How can researchers characterize the purity and structure of this compound?

Key techniques include:

  • High-Performance Liquid Chromatography (HPLC) with ammonium acetate buffer (pH 6.5) for purity assessment .
  • Nuclear Magnetic Resonance (NMR) for regiochemical confirmation (e.g., distinguishing bromine/methyl positions via 1^1H and 13^{13}C shifts) .
  • Mass Spectrometry (HRMS) to verify molecular weight and isotopic patterns (e.g., bromine's distinct M+2 peak) .

Q. What are its primary applications in medicinal chemistry research?

The compound is used as a scaffold for kinase inhibitors , particularly targeting tropomyosin receptor kinases (TRKs) implicated in cancer. Its bromine and methyl groups enable site-specific modifications for structure-activity relationship (SAR) studies . It also serves as a precursor for synthesizing fluorinated analogs with enhanced bioavailability .

Q. How can solubility challenges be addressed during experimental design?

Solubility can be improved by:

  • Using polar aprotic solvents (e.g., DMSO or DMF) for in vitro assays .
  • Introducing hydrophilic substituents (e.g., carboxylic acids) via post-synthetic modifications .

Advanced Research Questions

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst screening : Hydroxylamine hydrochloride improves cyclization efficiency .
  • Temperature control : Stepwise heating (0°C to room temperature) minimizes side reactions during alkylation .
  • Purification : Silica gel chromatography with gradients of CH2_2Cl2_2/MeOH (99:1) enhances recovery of pure product .

Q. How does regioselectivity impact bromination and methylation?

Bromination at the 5-position is influenced by electronic effects of the pyridine ring. Steric hindrance from the 6-methyl group directs bromine to the adjacent 5-position. Methylation at the 1-position is achieved using iodomethane under basic conditions (NaH/DMF), ensuring N-alkylation over competing pathways .

Q. What experimental designs are critical for evaluating anticancer activity?

  • Cell proliferation assays (e.g., MTT) using cancer cell lines (e.g., HeLa or MCF-7) to assess IC50_{50} values .
  • Kinase inhibition profiling with TRK-expressing models to quantify binding affinity (Kd_d) .
  • Apoptosis markers (e.g., caspase-3 activation) to confirm mechanism of action .

Q. How should researchers resolve contradictory spectral data?

  • 2D NMR (COSY, NOESY) clarifies ambiguous proton couplings caused by overlapping signals .
  • X-ray crystallography provides definitive regiochemical assignments for crystalline derivatives .

Q. What structural modifications enhance bioactivity in SAR studies?

  • Halogen substitution : Replacing bromine with iodine increases steric bulk, improving target selectivity .
  • Heterocyclic fusion : Adding imidazo or pyrrolo rings modulates pharmacokinetic properties (e.g., logP) .

Q. How can computational modeling guide derivative design?

  • Docking simulations (e.g., AutoDock Vina) predict interactions with TRK active sites .
  • DFT calculations assess electronic effects of substituents on reactivity and stability .

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